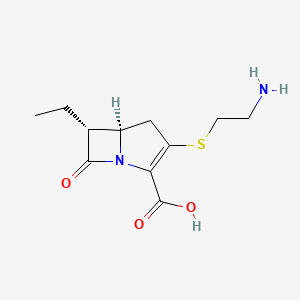

8-Dehydroxythienamycin

Description

Structure

3D Structure

Properties

CAS No. |

74806-75-0 |

|---|---|

Molecular Formula |

C11H16N2O3S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

(5R,6R)-3-(2-aminoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-2-6-7-5-8(17-4-3-12)9(11(15)16)13(7)10(6)14/h6-7H,2-5,12H2,1H3,(H,15,16)/t6-,7-/m1/s1 |

InChI Key |

PSJNLRROOZKIHF-RNFRBKRXSA-N |

SMILES |

CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |

Isomeric SMILES |

CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN |

Canonical SMILES |

CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |

Other CAS No. |

74806-75-0 |

Synonyms |

8-dehydroxythienamycin 8-deshydroxythienamycin antibiotic NS-5 NS 5 NS-5 |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 8 Dehydroxythienamycin

Delineation of the Carbapenem (B1253116) Biosynthetic Cascade

The formation of the characteristic fused ring structure of carbapenems and its subsequent decoration with side chains is a marvel of biological chemistry, beginning from simple metabolic precursors and proceeding through a series of carefully controlled enzymatic steps.

The biosynthesis of all naturally occurring carbapenems begins from a common set of precursors and converges on a shared bicyclic intermediate. researchgate.netnih.gov The pathway initiates with the condensation of two primary metabolites: malonyl-CoA, derived from fatty acid metabolism, and L-glutamate 5-semialdehyde, which exists in equilibrium with its cyclized form, (S)-1-pyrroline-5-carboxylate (P5C), an intermediate in proline metabolism. researchgate.netbiocyc.org

This initial carbon-carbon bond formation is catalyzed by Carboxymethylproline synthase (CarB), an enzyme belonging to the crotonase superfamily, to yield (2S,5S)-5-carboxymethylproline (CMP). genome.jpresearchgate.net Subsequently, a β-lactam synthetase, known as Carbapenam (B8450946) synthetase (CarA in simple pathways or ThnM in the thienamycin (B194209) pathway), utilizes ATP to catalyze an intramolecular cyclization, forming the fused β-lactam ring system. wikipedia.orgresearchgate.net This reaction produces (3S,5S)-carbapenam-3-carboxylic acid, which is considered the precursor to all known naturally occurring carbapenems. researchgate.net

While simpler carbapenems are generated by further modifications of (3S,5S)-carbapenam-3-carboxylic acid, the pathway to complex carbapenems like thienamycin involves a more elaborate series of transformations. nih.govpnas.org Genetic and biochemical studies have identified 8-Dehydroxythienamycin as a distinct intermediate within this "complex" pathway. genome.jpfrontiersin.orgmuni.cz Its position in the biosynthetic sequence is after the formation of the core bicyclic structure and the addition of the C2 side chain, but before the final hydroxylation of the C6 ethyl side chain that characterizes thienamycin. pnas.org The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database explicitly lists this compound as a compound in the carbapenem biosynthesis pathway, highlighting its established role. genome.jpgenome.jp

A critical feature of carbapenem biosynthesis is the precise control of stereochemistry, which is essential for their potent antibacterial activity. cmu.eduresearchgate.net The initial bicyclic intermediate, (3S,5S)-carbapenam, possesses a trans stereochemistry at the C5-C6 ring junction. pnas.org However, clinically significant carbapenems, including thienamycin, require a cis configuration with (5R) stereochemistry. nih.govcmu.edu

This transformation, often referred to as the "stereoinversion problem," is resolved by a non-heme iron-dependent oxygenase, CarC, in simple carbapenem pathways. nih.gov CarC catalyzes the epimerization of the C5 bridgehead carbon, converting the (5S) configuration to the required (5R) configuration. nih.govcmu.edu In the thienamycin pathway, a similar stereoinversion must occur, likely mediated by one of the specialized radical S-adenosylmethionine (rSAM) enzymes. pnas.org

Furthermore, the C6 side chain of thienamycin, a (1R)-1-hydroxyethyl group, is installed with specific stereocontrol. researchgate.net This process involves two sequential methyl transfers from S-adenosyl methionine, a reaction catalyzed by the enzyme ThnK. pnas.orgacs.org The stereochemistry of this methylation proceeds with retention of configuration. acs.org

Characterization of Enzymes Involved in this compound Formation

The conversion of early precursors into this compound is orchestrated by a suite of specialized enzymes encoded by the thn gene cluster in Streptomyces cattleya. wikipedia.org

The enzymes responsible for thienamycin biosynthesis have been subjects of intensive study. Key enzymes that have been characterized include:

ThnM : A β-lactam synthetase that catalyzes the formation of the core carbapenam ring structure. wikipedia.org

ThnK, ThnL, and ThnP : A set of three cobalamin-dependent radical S-adenosylmethionine (rSAM) enzymes. pnas.org These enzymes are crucial for the undefined central steps of complex carbapenem biosynthesis, including the assembly of the C6-ethyl side chain and installation of the C2-thioether. pnas.orgpnas.org ThnK, specifically, is a class B rSAM methylase. pnas.org

ThnR, ThnH, and ThnT : These three enzymes work in a cascade to process coenzyme A (CoA) into cysteamine (B1669678), the precursor for the C2 thioether side chain of thienamycin. nih.govresearchgate.netpnas.org ThnR is a Nudix hydrolase, ThnH is another hydrolase, and ThnT is a pantetheine (B1680023) hydrolase. researchgate.netkegg.jp

| Enzyme | Class | Function in Thienamycin Biosynthesis | Reference |

|---|---|---|---|

| ThnM | β-Lactam Synthetase | Catalyzes formation of the bicyclic β-lactam ring. | wikipedia.org |

| ThnK | Radical SAM Methylase | Performs two sequential methylations to form the C6-ethyl side chain. | pnas.org |

| ThnL | Radical SAM Enzyme | Catalyzes the formation of the C2-thioether bond. | researchgate.net |

| ThnR | Nudix Hydrolase | Cleaves CoA to 4'-phosphopantetheine (B1211885) in the side-chain synthesis. | researchgate.netpnas.org |

| ThnH | Hydrolase | Cleaves 4'-phosphopantetheine to pantetheine. | researchgate.netpnas.org |

| ThnT | Pantetheine Hydrolase | Hydrolyzes pantetheine to yield cysteamine; involved in the final step forming this compound. | researchgate.netkegg.jp |

The formation of this compound from the initial (3S,5S)-carbapenam-3-carboxylic acid involves several key mechanistic steps:

Cyclization : The β-lactam synthetase ThnM uses the energy from ATP hydrolysis to create the strained, four-membered β-lactam ring fused to the five-membered ring, establishing the core carbapenam scaffold. wikipedia.orgnih.gov

Side-Chain Formation and Attachment : The C2 thioether side chain is derived from the stepwise degradation of Coenzyme A. nih.govresearchgate.net ThnR first cleaves CoA to 4'-phosphopantetheine, which is then converted to pantetheine by ThnH. researchgate.net Finally, the enzyme ThnT hydrolyzes the amide bond in pantetheine to release cysteamine. researchgate.netpnas.org The radical SAM enzyme ThnL is responsible for catalyzing the subsequent C-S bond formation, attaching the cysteamine-derived side chain to the C2 position of the carbapenam core. researchgate.net

Ethyl Group Synthesis : The C6-ethyl side chain is assembled by ThnK, which catalyzes two consecutive, stereocontrolled methyl transfers from S-adenosyl methionine to the carbapenam intermediate. pnas.orgpnas.org This creates the ethyl group found in this compound.

Dehydroxylation Context : The name "this compound" indicates its relationship to thienamycin. The biosynthesis proceeds to this intermediate, which possesses the complete carbon skeleton and C2 side chain but lacks the hydroxyl group at the C8 position of the ethyl side chain. genome.jppnas.org The final step to produce thienamycin would be a subsequent hydroxylation at this position, meaning this compound is the direct precursor to the final antibiotic, and its formation does not involve a dehydroxylation step but rather precedes a hydroxylation step. The KEGG database shows a reaction catalyzed by a putative pantetheine hydrolase (ThnT) that results in the formation of this compound from a pantetheinylated carbapenam precursor. kegg.jp

Kinetic Parameters and Substrate Specificity of Relevant Biosynthetic Enzymes

Central to the formation of this compound is the activity of specific enzymes that catalyze the final steps of its synthesis. Two key enzymes, ThnL and ThnT, have been identified as crucial players in this process.

ThnL: A Radical SAM Enzyme for Thioether Bond Formation

ThnL is a B12-dependent radical S-adenosylmethionine (SAM) enzyme that is responsible for the critical step of forming the thioether bond at the C-2 position of the carbapenam core. nih.govnih.gov This reaction involves the attachment of a pantetheine moiety to the carbapenam precursor. nih.govnih.gov While the direct product of the ThnL-catalyzed reaction is a pantetheinylated carbapenam, this intermediate is the immediate precursor to this compound. The substrate specificity of ThnL is notable, as it acts on the bicyclic carbapenam core, uniting the initial assembly of the carbapenem structure with the later tailoring steps that define the specific antibiotic. nih.gov

ThnT: A Pantetheine Hydrolase

Following the action of ThnL, the enzyme ThnT comes into play. ThnT is a pantetheine hydrolase that cleaves the pantetheine group from the C-2 side chain, yielding this compound. nih.govpnas.org ThnT belongs to the DmpA/OAT superfamily of N-terminal nucleophile hydrolases. nih.gov It undergoes autocatalytic processing to become active. nih.gov While detailed kinetic parameters for the hydrolysis of the pantetheinylated carbapenem substrate by ThnT are not extensively reported, studies have shown that it effectively hydrolyzes synthetic pantetheinylated carbapenams. nih.govpnas.org The enzyme can accept substrates with different stereochemistry at the C-2 thioether linkage, indicating a degree of flexibility in its substrate recognition. nih.gov

A model of the Michaelis complex of ThnT with a pantetheinylated carbapenem substrate suggests that a positively charged residue, R148, is positioned to form a salt bridge with the carboxylate moiety of the substrate, anchoring it in the active site for hydrolysis. nih.gov The N-terminal threonine of the processed enzyme acts as the nucleophile in the hydrolytic reaction. nih.gov

Genetic Basis of this compound Biosynthesis

The enzymatic machinery responsible for the production of this compound is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces cattleya.

Identification and Cloning of Biosynthetic Gene Clusters

The thienamycin biosynthetic gene cluster from Streptomyces cattleya has been successfully cloned and sequenced. researchgate.net This cluster contains all the necessary genes for the synthesis of the carbapenem core and the subsequent modifications leading to thienamycin and its intermediates, including this compound. The genes encoding the key enzymes ThnL and ThnT, designated thnL and thnT respectively, are located within this cluster. researchgate.net

Transcriptional and Translational Regulation of Enzyme Expression

The expression of the thienamycin biosynthetic genes, including those involved in this compound formation, is tightly regulated. Two key transcriptional activators, ThnI and ThnU, have been identified within the gene cluster. nih.gov

ThnI: This protein belongs to the LysR-type family of transcriptional regulators. nih.gov Deletion of the thnI gene has been shown to abolish thienamycin production, indicating its essential role as a positive regulator of the biosynthetic pathway. nih.gov ThnI controls the expression of a suite of genes including thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, and thnQ. nih.gov

ThnU: This regulator is a member of the SARP (Streptomyces Antibiotic Regulatory Protein) family. nih.govmdpi.com Interestingly, while located within the thienamycin cluster, ThnU is not required for thienamycin biosynthesis but is essential for the production of another antibiotic, cephamycin C, which is also produced by S. cattleya. nih.gov

The regulation of the thienamycin gene cluster is complex, with evidence suggesting potential cross-talk between different regulatory pathways. For instance, the deletion of thnI has been observed to have an upregulatory effect on the transcription of cephamycin C biosynthetic genes. nih.gov

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

The functional characterization of the thienamycin biosynthetic pathway and the production of its intermediates have been facilitated by the use of heterologous expression systems. The entire thienamycin gene cluster has been successfully expressed in other Streptomyces species, such as Streptomyces albus and Streptomyces lividans. researchgate.net This approach has not only confirmed the functionality of the cloned genes but has also led to the production of thienamycin and its precursors in a non-native host. researchgate.net These heterologous systems provide a valuable platform for metabolic engineering efforts aimed at improving the yield of desired carbapenem compounds or for producing novel analogs.

Comparative Biosynthesis of Related Carbapenems and Analogs

The biosynthesis of this compound and thienamycin shares common early steps with other carbapenem antibiotics, but key branching points in the pathway lead to the structural diversity observed in this class of molecules.

Branching Points and Divergent Pathways in Thienamycin Family Biosynthesis

A significant branching point in carbapenem biosynthesis occurs after the formation of the initial carbapenam core. The pathway can then diverge to produce simple carbapenems or more complex ones like thienamycin.

A notable example of a divergent pathway is the biosynthesis of the OA-6129 group of carbapenems, which are also produced by Streptomyces species. nih.gov These compounds possess a pantetheine side chain, similar to the intermediate in thienamycin biosynthesis. In fact, studies have shown that the OA-6129 compounds can be considered direct precursors for other carbapenems like PS-5. nih.gov A blocked mutant of Streptomyces fulvoviridis, a producer of various carbapenems, was found to accumulate OA-6129 A, B1, B2, and C instead of its usual products. nih.gov This finding strongly suggests that the hydrolysis of the pantetheine group is a key step that can lead to different final products.

Post-Synthetase Modifications and Structural Diversity Generation

The structural diversity observed in the carbapenem family is largely a result of oxidative modifications to the C-2 and C-6 side chains of a common precursor, such as this compound. acs.orgresearchgate.net These modifications are carried out by a suite of "tailoring" enzymes, which are often non-heme iron-dependent oxygenases. These enzymes are responsible for introducing hydroxyl groups, desaturating bonds, and oxidizing sulfur atoms, thereby altering the biological activity, stability, and resistance profile of the final carbapenem molecule. acs.orgresearchgate.net

In the thienamycin biosynthetic gene cluster of Streptomyces cattleya, two such enzymes, ThnG and ThnQ, play a pivotal role in generating this diversity. acs.orgnih.gov

ThnQ: This enzyme is a non-heme iron oxygenase that stereospecifically hydroxylates the C-6 ethyl side chain at the C-8 position. nih.govacs.org The substrate for this reaction is a precursor like N-acetyl-8-dehydroxythienamycin (also known as PS-5), which is then converted to N-acetylthienamycin. acs.orgnih.gov This hydroxylation is a critical step in the biosynthesis of thienamycin itself.

ThnG: Another non-heme iron oxygenase, ThnG, acts on the C-2 side chain. It has been shown to catalyze the sequential desaturation and sulfoxidation of the N-acetyl-cysteaminyl side chain of precursors like PS-5. acs.orgresearchgate.netnih.gov This leads to the formation of other carbapenem congeners found in S. cattleya.

The interplay of these and other tailoring enzymes, such as the acetyltransferase ThnF which converts thienamycin to N-acetylthienamycin, results in a natural combinatorial library of carbapenems. nih.govnih.gov This enzymatic diversification highlights a key strategy employed by microorganisms to generate a range of bioactive molecules from a common biosynthetic scaffold.

Table 2: Tailoring Enzymes for Carbapenem Structural Diversity

| Enzyme | Enzyme Class | Function | Substrate Example | Product Example | Reference |

| ThnQ | Non-heme iron oxygenase | Stereospecific hydroxylation of the C-6 ethyl side chain. | PS-5 (N-acetyl-8-dehydroxythienamycin) | N-acetylthienamycin | acs.orgnih.gov |

| ThnG | Non-heme iron oxygenase | Sequential desaturation and sulfoxidation of the C-2 side chain. | PS-5 (N-acetyl-8-dehydroxythienamycin) | PS-7 and its sulfoxide | acs.orgresearchgate.netnih.gov |

| ThnF | Acetyltransferase | N-acetylation of the C-2 side chain amine. | Thienamycin | N-acetylthienamycin | nih.govnih.gov |

Evolutionary Perspectives on Carbapenem Biosynthetic Enzymes

The evolution of carbapenem biosynthesis is a fascinating story of molecular adaptation and divergence. The biosynthetic gene clusters for these antibiotics reveal a mosaic of conserved core functions and pathway-specific innovations.

A key piece of evidence for a common evolutionary origin of carbapenem biosynthesis is the conservation of the initial enzymatic steps across phylogenetically distant bacteria. nih.gov The enzymes ThnE and ThnM in Streptomyces cattleya are functionally and stereochemically equivalent to CarB and CarA in Pectobacterium carotovora, despite the significant sequence divergence. nih.govresearchgate.net This indicates that the formation of the fundamental carbapenam ring is an ancient and conserved process. After these first two steps, the biosynthetic pathways diverge dramatically, with the complex carbapenems like thienamycin requiring a much larger contingent of genes for side chain construction and modification. nih.gov

The evolution of these "tailoring" enzymes, such as the oxygenases and methyltransferases, has been crucial for the generation of the vast structural diversity within the carbapenem family. The acquisition and modification of these enzymes have allowed different producing organisms to create unique carbapenem structures with varied biological activities. acs.orgresearchgate.net

Furthermore, there is evidence of evolutionary links between the biosynthetic pathways of carbapenems and other β-lactam compounds. For instance, the carbapenem biosynthesis gene carA and the clavulanic acid biosynthesis gene cas2 show homology, suggesting a shared ancestry for some of the enzymes involved in the formation of different β-lactam-containing molecules. nih.gov This points to a broader evolutionary narrative where gene duplication, divergence, and horizontal gene transfer have played significant roles in the evolution of β-lactam antibiotic biosynthesis. pnas.org

The study of biosynthetic gene cluster evolution reveals that these clusters can be viewed as modular units, with core synthetic genes being conserved and an array of tailoring enzyme genes providing chemical novelty. nih.gov The carbapenem biosynthetic pathway serves as a prime example of this evolutionary principle, where a conserved core synthesis is elaborated upon by a diverse set of modifying enzymes to produce a family of potent antibiotics.

Chemical Synthesis and Derivatization Strategies for 8 Dehydroxythienamycin

Total Synthesis Approaches to the Carbapenem (B1253116) Core Structure

The total synthesis of the carbapenem nucleus is a formidable task that has attracted the attention of numerous research groups. These efforts have led to the development of elegant and efficient strategies to construct the bicyclic core with precise stereochemical control.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. nih.govwikipedia.org For the 8-dehydroxythienamycin core, the primary retrosynthetic disconnections focus on the formation of the β-lactam ring and the creation of the key carbon-carbon and carbon-heteroatom bonds.

A common strategy involves disconnecting the five-membered ring, leaving a monocyclic β-lactam (azetidinone) as a key intermediate. This approach simplifies the problem into the stereocontrolled synthesis of a highly functionalized four-membered ring. The azetidinone intermediate already contains the crucial stereocenters that will be present in the final carbapenem.

Key Disconnections for Carbapenem Core:

| Disconnection Point | Precursor Structures | Description |

| C4-N Bond | Substituted Pyrrolidine | Intramolecular cyclization to form the azetidinone ring. |

| C3-C4 Bond | Open-chain amino acid derivative | Cyclization to form the β-lactam ring. |

| N1-C5 Bond | Functionalized azetidinone | Intramolecular cyclization (e.g., via a carbene insertion or Wittig-type reaction) to form the five-membered ring. |

This retrosynthetic logic allows chemists to tackle the synthesis in a stepwise manner, focusing on the assembly of a versatile azetidinone intermediate, which can then be elaborated into the final bicyclic system. nih.gov

The biological activity of carbapenems is highly dependent on their stereochemistry. researchgate.net Therefore, establishing the correct relative and absolute stereochemistry at positions C5 and C6 is one of the most critical aspects of the synthesis. For this compound, three contiguous stereocenters must be controlled.

Enantioselective synthesis , which produces a single enantiomer of a chiral molecule, is paramount. unibo.it Several successful approaches have been developed:

Chiral Pool Synthesis : This method utilizes readily available chiral starting materials, such as amino acids (e.g., L-aspartic acid) or carbohydrates, to provide the initial stereochemical information. nih.gov For instance, L-aspartic acid has been used to construct the azetidinone ring, with its inherent chirality directing the formation of the desired stereoisomer.

Asymmetric Catalysis : Chiral catalysts are used to induce stereoselectivity in key bond-forming reactions. An example is the asymmetric reduction of a ketone to form the hydroxyethyl (B10761427) side chain with the correct stereochemistry. The use of reagents like sodium borohydride (B1222165) in the presence of chiral ligands such as tartaric acid can achieve high enantiomeric excess.

Chiral Auxiliaries : A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This method has been widely applied in β-lactam synthesis to control the stereochemistry of substituents on the azetidinone ring.

Diastereoselective reactions are then used to set the remaining stereocenters relative to the first one. For example, the introduction of the hydroxyethyl side chain can be achieved via an aldol (B89426) condensation, where the existing stereocenter on the azetidinone ring influences the stereochemical outcome of the reaction.

Given the multiple reactive functional groups in the this compound structure (an amine, a carboxylic acid, and a secondary alcohol), a robust protecting group strategy is essential to prevent unwanted side reactions during the synthesis.

Common Protecting Groups in Carbapenem Synthesis:

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine (N4) | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid) |

| Benzyl (B1604629) (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | |

| Carboxylic Acid (C3) | Benzyl (Bn) ester | Hydrogenolysis (e.g., H₂, Pd/C) |

| p-Nitrobenzyl (PNB) ester | Reduction (e.g., Zn, H₂/Pd/C) | |

| Hydroxyl (C6 side chain) | tert-Butyldimethylsilyl (TBS) | Fluoride ion (e.g., TBAF) |

| Triethylsilyl (TES) | Mild acid or fluoride |

The choice of protecting groups must be carefully planned to ensure they can be removed selectively without affecting other parts of the molecule (orthogonality). For example, a benzyl ester protecting the carboxylic acid can be removed by hydrogenolysis, which would not affect a TBS ether protecting the hydroxyl group. Reaction optimization is critical at each step to maximize yields and stereoselectivity, often involving screening of solvents, temperatures, and catalysts.

Semi-Synthetic Routes Utilizing Biosynthetic Precursors

Semi-synthetic methods leverage intermediates produced by microorganisms and modify them chemically to obtain the final product. This can be more efficient than total synthesis, especially for complex molecules.

The biosynthesis of carbapenems proceeds through a series of enzymatic steps. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database shows that this compound is a known compound in the carbapenem biosynthesis pathway. genome.jp If a microorganism could be engineered to accumulate this specific intermediate, it could be isolated and used as a starting material for semi-synthesis.

A key transformation would be the introduction of the C2 side chain. Since this compound already possesses the complete carbapenem core, the subsequent chemical steps would focus on derivatization. This could involve, for example, the activation of the C2 position followed by nucleophilic substitution to install the desired thioether side chain, a common feature in many potent carbapenem antibiotics.

Chemoenzymatic synthesis combines the best of chemical and biological methods, using enzymes as catalysts for specific, often highly stereoselective, transformations within a broader chemical synthesis route. This approach is particularly valuable for constructing the chiral centers of the carbapenem core.

For instance, enzymes could be used to produce a key chiral intermediate, such as the (3R,4R)-4-acetoxy-3-[(R)-1-((tert-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, which is a common precursor for many carbapenems. nih.gov From this enzymatically-produced building block, chemical steps can be used to complete the synthesis of this compound. This strategy avoids many of the challenges associated with controlling stereochemistry in a purely chemical synthesis and can lead to more efficient and environmentally friendly processes.

Synthesis of this compound Analogs and Probes

The synthesis of analogs and probes derived from this compound is a critical area of research aimed at understanding its mechanism of action, identifying its cellular targets, and elucidating pathways of bacterial resistance. These synthetic efforts involve the rational design of structural variants, the incorporation of various labels, and the use of isotopic labeling.

Rational Design of Structural Variants for Mechanistic Studies

The rational design of structural variants of this compound is guided by the extensive knowledge of structure-activity relationships (SAR) within the broader carbapenem class of antibiotics. The goal is to create molecules that can help elucidate the roles of different structural motifs in target engagement, chemical stability, and susceptibility to resistance mechanisms.

Key structural features of the carbapenem nucleus, such as the stereochemistry at C-5 and C-6, and the nature of the side chains at the C-2 and C-6 positions, are critical for biological activity. nih.gov For instance, the trans configuration of the protons at C-5 and C-6 is a known determinant of resistance to many β-lactamases. nih.gov While this compound lacks the 1-hydroxyethyl side chain at C-6 found in thienamycin (B194209), modifications at this position are still of interest for probing interactions with penicillin-binding proteins (PBPs). The synthesis of C-6 non-substituted carbapenems has been explored, and these simpler structures still exhibit moderate antibacterial activity, making them valuable tools for mechanistic studies. nih.gov

Modifications to the C-2 side chain are a major focus for creating structural variants. A wide array of carbapenem derivatives with different C-2 side chains, connected through carbon-carbon or carbon-sulfur bonds, have been synthesized to explore their impact on antibacterial spectrum and potency. nih.gov For this compound, which has a simple aminoethylthio side chain, analogs could be designed with altered lengths, charges, or steric bulk to investigate the requirements for optimal binding to PBPs and for transport into the bacterial cell.

Furthermore, the introduction of a 1β-methyl group has been a significant advancement in carbapenem chemistry, enhancing stability against hydrolysis by human renal dehydropeptidase-I (DHP-I) without compromising antibacterial activity. nih.gov Synthesizing a 1β-methyl analog of this compound would be a rational step to create a more stable probe for in vivo studies. The table below summarizes key structural modifications and their rationale for mechanistic studies of this compound.

| Modification Site | Proposed Modification | Rationale for Mechanistic Studies |

| C-1 | Introduction of a 1β-methyl group | Increase stability against DHP-I, allowing for more reliable in vivo studies. |

| C-2 | Variation of the side-chain length and functional groups | Probe the binding pocket of PBPs and investigate the influence on antibacterial spectrum. |

| C-6 | Introduction of small alkyl or functional groups | Investigate the role of this position in PBP affinity and β-lactamase stability in the absence of the canonical hydroxyethyl group. |

| Pyrroline (B1223166) Ring | Saturation or modification of the double bond | Study the importance of ring strain and conformation for antibacterial activity. |

The synthesis of such analogs often relies on established carbapenem synthetic routes, which have become increasingly sophisticated over time. nih.gov These synthetic strategies enable the systematic exploration of SAR and the generation of tailored molecules to answer specific biological questions.

Incorporation of Reporter Tags or Affinity Labels

To visualize and identify the cellular targets of this compound, reporter tags or affinity labels can be incorporated into its structure. These chemical probes are invaluable for studying drug-target interactions, cellular localization, and mechanisms of resistance.

Fluorescent Probes: Fluorescently labeled carbapenems have been developed to study their interactions with PBPs and β-lactamases. nih.gov For example, fluorescein (B123965) has been attached to the meropenem (B701) scaffold to create a fluorescent probe. nih.gov Such a strategy could be adapted for this compound. The primary amine of the C-2 side chain would be a suitable site for conjugation with a fluorescent dye. The synthesis would involve reacting this compound with an N-hydroxysuccinimide (NHS) ester of a fluorophore, such as fluorescein or rhodamine. The resulting fluorescent probe could be used in fluorescence microscopy to visualize its accumulation in bacterial cells or in in-gel fluorescence scanning to identify covalent adducts with PBPs. acs.org

Chemiluminescent Probes: More recently, carbapenem-based chemiluminescent probes have been designed for the sensitive detection of carbapenemase activity. nih.govresearchgate.net These probes typically consist of a carbapenem core linked to a chemiluminescent reporter through a self-immolative linker. mdpi.com Hydrolysis of the β-lactam ring by a carbapenemase triggers the release of the linker and subsequent light emission. nih.gov A similar design could be applied to this compound to create a probe for detecting specific β-lactamases that are effective against this simpler carbapenem.

Affinity Labels: Affinity labels, such as biotin (B1667282), can be incorporated to facilitate the purification of target proteins. A biotinylated version of meropenem has been synthesized for the analysis of M. tuberculosis transpeptidases. nih.govresearchgate.net The synthesis involved attaching a biotin moiety to the C-2 side chain. nih.gov This approach could be directly applied to this compound by coupling biotin to its primary amine. The resulting biotinylated probe would allow for the capture of its target proteins on a streptavidin affinity column, followed by identification using mass spectrometry. biorxiv.org

The synthesis of these probes requires careful consideration of the chemical stability of the carbapenem nucleus. researchgate.net The reaction conditions for attaching the label must be mild to avoid degradation of the β-lactam ring. researchgate.net The linker used to attach the tag is also a critical component of the probe's design, as it can influence the probe's stability and its recognition by target enzymes. nih.gov

| Reporter/Affinity Tag | Potential Attachment Site on this compound | Application | Example from Carbapenem Literature |

| Fluorescein | C-2 side chain amine | Visualization of cellular localization, PBP binding | Fluorescein-meropenem nih.gov |

| Chemiluminescent Dioxetane | C-2 or C-3 position via a linker | Detection of carbapenemase activity | CPCL probe nih.govresearchgate.net |

| Biotin | C-2 side chain amine | Affinity purification of target proteins | Biotinylated meropenem nih.govresearchgate.net |

| Alkyne or Azide | C-2 side chain or other modifiable positions | Bioorthogonal "click" chemistry for labeling | Alkyne-appended meropenem (MERO-Alk) acs.org |

Isotopic Labeling for Pathway Elucidation and Tracer Experiments

Isotopic labeling is a powerful technique for elucidating metabolic pathways and for use in tracer experiments to follow the fate of a molecule in a biological system. google.comgoogle.com The synthesis of isotopically labeled this compound would enable detailed studies of its mechanism of action and its degradation pathways.

Stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are commonly used for this purpose. google.com For this compound, isotopic labels could be incorporated at various positions. For instance, labeling the carboxyl group at C-3 with ¹³C would allow for the use of nuclear magnetic resonance (NMR) spectroscopy to monitor its interactions with target enzymes. Labeling the nitrogen atom in the pyrroline ring with ¹⁵N could provide insights into the chemical environment of the β-lactam ring.

A notable example in the carbapenem field is the synthesis of ¹⁴C-labeled meropenem, which was prepared from ¹⁴C-labeled dimethylamine (B145610) hydrochloride. nih.gov This radiolabeled probe was designed for protein interaction studies. A similar strategy could be employed for this compound, using an isotopically labeled precursor for the C-2 side chain.

The synthesis of isotopically labeled compounds can be challenging, often requiring the development of specific synthetic routes that can accommodate the labeled reagents. However, the information gained from such studies is invaluable. For example, isotopically labeled this compound could be used in mass spectrometry-based metabolomics experiments to trace its metabolic fate within bacterial cells and to identify any degradation products. This would be particularly useful for understanding how bacteria inactivate the antibiotic.

| Isotope | Potential Labeled Position in this compound | Application | Relevant Technique |

| ¹³C | Carboxyl group (C-3), C-2 side chain | NMR studies of enzyme-drug interactions, mass spectrometry tracing | NMR, Mass Spectrometry |

| ¹⁵N | Pyrroline ring nitrogen, C-2 side chain amine | Probing the chemical environment of the β-lactam, pathway analysis | NMR, Mass Spectrometry |

| ²H | Various positions on the carbapenem core or side chain | Mechanistic studies of enzyme-catalyzed reactions (kinetic isotope effects) | Mass Spectrometry, NMR |

| ¹⁴C (radioisotope) | C-2 side chain or other positions | Sensitive detection in protein binding and metabolic studies | Scintillation counting, autoradiography |

Challenges and Advancements in Carbapenem Chemical Synthesis

The chemical synthesis of carbapenems, including a molecule like this compound, has historically been a formidable challenge for medicinal chemists. The inherent instability of the carbapenem nucleus, characterized by its highly strained bicyclic system and susceptibility to hydrolysis, has necessitated the development of innovative and sophisticated synthetic strategies.

One of the primary early challenges was the chemical instability of thienamycin itself, which hindered its development as a clinical agent. researchgate.net This led to the synthesis of more stable derivatives like imipenem. researchgate.net A major breakthrough in overcoming instability was the introduction of a 1β-methyl group to the carbapenem core, which provides steric hindrance against hydrolysis by DHP-I. nih.gov This modification has become a standard feature in many modern carbapenems.

The stereocontrolled synthesis of the carbapenem core has also been a significant hurdle. The desired trans stereochemistry of the substituents on the β-lactam ring and the correct absolute stereochemistry at multiple chiral centers require precise and efficient synthetic methods. Over the years, a variety of approaches have been developed, including those starting from natural products like amino acids, as well as totally synthetic routes. nih.gov

Recent advancements in synthetic organic chemistry have greatly facilitated the synthesis of carbapenems. These include the development of new cyclization reactions, such as those involving carbene insertion, and the use of powerful catalytic methods, like palladium-catalyzed cross-coupling reactions, for the introduction of diverse side chains. nih.gov These advancements have not only made the synthesis of existing carbapenems more efficient but have also opened the door to the creation of novel analogs with improved properties.

Molecular Interactions and Biochemical Relevance of 8 Dehydroxythienamycin

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Comprehensive Structure-Activity Relationship (SAR) studies dedicated to 8-Dehydroxythienamycin have not been published. Such studies are typically performed on final, biologically active compounds or lead candidates to optimize their efficacy and selectivity. As a transient biosynthetic intermediate, this compound has not been a primary subject for these analyses. However, a theoretical framework for potential SAR studies can be discussed based on its structure and its role as a substrate for biosynthetic enzymes.

The binding affinity of this compound is most relevant to its interaction with the subsequent enzyme in the biosynthetic pathway. While direct binding affinity data is absent, we can infer which structural elements are critical. The core structure consists of the carbapenam (B8450946) bicyclic ring system and a C-2 cysteaminyl side chain.

Hypothetical modifications to probe enzyme binding affinity would include:

Modification of the C-2 Side Chain: Altering the length or functional groups of the cysteaminyl side chain would likely have the most significant impact on binding to downstream enzymes that may further modify this moiety.

Stereochemistry: The specific stereochemistry of the carbapenam core is crucial for proper recognition by biosynthetic enzymes, as demonstrated in the biosynthesis of other carbapenems. genome.jp Any change to the stereocenters would be expected to drastically reduce or eliminate binding affinity.

Carbapenam Core Alterations: Modifications to the bicyclic nucleus, while synthetically challenging, would also be expected to disrupt the specific recognition required for enzymatic catalysis.

Conformational analysis involves studying the three-dimensional arrangements a molecule can adopt and their relative energies. nih.gov For this compound to be recognized as a substrate (ligand) by a biosynthetic enzyme (target), it must adopt a specific low-energy conformation that fits within the enzyme's active site.

The recognition process is governed by non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and amino acid residues in the enzyme's binding pocket. The trans-configuration of the protons on the β-lactam ring is a key conformational feature of thienamycin (B194209) precursors and is critical for its eventual biological activity. nih.gov The orientation of the C-2 side chain relative to the carbapenam core would be the most critical conformational aspect for its recognition by the next enzyme in the pathway.

Computational methods are invaluable for predicting how a ligand like this compound might interact with an enzyme.

Molecular Docking: This technique could be used to predict the binding pose and estimate the binding affinity of this compound within the active site of a target enzyme. For instance, a model of this compound could be docked into the crystal structure or a homology model of the enzyme ThnT, which is proposed to be involved in its formation. ebi.ac.ukresearchgate.net Such a study would identify key interactions, like hydrogen bonds between the compound's amine or carboxylate groups and the enzyme's active site residues, guiding our understanding of substrate recognition. mdpi.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method could provide a more detailed and accurate description of the enzymatic reaction. The QM region would typically include the substrate and the key catalytic residues of the enzyme's active site to model the electronic changes during the chemical transformation (e.g., hydrolysis or group transfer), while the rest of the protein is treated with less computationally intensive molecular mechanics (MM).

To date, such computational studies specifically targeting this compound have not been reported in the literature.

Interactions with Biosynthetic Enzymes and Pathways

The most significant biochemical relevance of this compound is its proposed role as an intermediate in the biosynthesis of thienamycin in the bacterium Streptomyces cattleya. genome.jppnas.org Its formation and subsequent conversion are steps within a complex enzymatic cascade.

The biosynthesis of the thienamycin side chain is now understood to originate from Coenzyme A (CoA), which is sequentially truncated by a series of enzymes. ebi.ac.ukpnas.org The enzyme ThnT, a putative pantetheine (B1680023) hydrolase, is believed to catalyze the final step in the generation of the cysteamine (B1669678) side chain. ebi.ac.ukresearchgate.net

Enzyme assays have demonstrated that ThnT is an N-terminal nucleophile (Ntn) hydrolase that cleaves the amide bond of pantetheine to release cysteamine. ebi.ac.ukresearchgate.net Crucially, studies using synthetically created pantetheinylated carbapenams—which mimic the proposed natural precursor to this compound—showed that they were effective substrates for the ThnT enzyme. researchgate.netkegg.jp

The catalytic process involves the recognition of the pantetheine-linked carbapenam precursor by ThnT. The enzyme then hydrolyzes the pantetheine moiety, releasing pantothenate and leaving the cysteaminyl group attached to the C-2 position of the carbapenam core, thus forming a compound like this compound or a closely related structure.

| Enzyme | Gene | Enzyme Family | Demonstrated Function in Thienamycin Biosynthesis | Reference |

|---|---|---|---|---|

| ThnR | thnR | Nudix hydrolase | Cleaves Coenzyme A to 4'-phosphopantetheine (B1211885). | ebi.ac.ukpnas.org |

| ThnH | thnH | Hydrolase | Cleaves the phosphate (B84403) from 4'-phosphopantetheine to produce pantetheine. | ebi.ac.ukpnas.org |

| ThnT | thnT | Ntn hydrolase (Amidohydrolase) | Hydrolyzes pantetheine (or a pantetheinylated carbapenam) to yield cysteamine (or a cysteaminyl-carbapenam). | ebi.ac.ukresearchgate.net |

Feedback regulation is a common cellular control mechanism where a product of a metabolic pathway inhibits an earlier enzyme in that same pathway. While the thienamycin biosynthetic gene cluster is known to be regulated, there is currently no direct evidence to suggest that this compound or its immediate precursors function as feedback regulators or allosteric modulators.

Studies involving mutational analysis of the gene cluster have provided some insight into regulation. For example, inactivating the gene thnP, which encodes a radical S-adenosylmethionine (SAM) methyltransferase, abolishes thienamycin production, indicating its essential role. pnas.org Conversely, mutating the gene thnG results in a two- to three-fold increase in thienamycin production, suggesting that the ThnG protein may have a negative regulatory function or that its removal redirects metabolic flux more efficiently toward the final product. pnas.org This evidence points to regulation occurring at the genetic or protein level, but a specific role for this compound in this process has not been identified.

Biochemical Impact on Producer Organisms

Role in Secondary Metabolite Regulation

The biosynthesis of antibiotics in Streptomyces is a tightly controlled process, governed by a hierarchy of regulatory elements. The production of thienamycin and its precursors, including this compound, is specified by a large cluster of genes. nih.gov The regulation of these gene clusters is multifaceted, involving:

Cluster-Situated Regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster itself. nih.gov In Streptomyces coelicolor, for instance, the regulator CpkO and the binding protein ScbR are essential for the production of the CPK antibiotic and respond to small signaling molecules. asm.org Similar regulators are anticipated within the thienamycin cluster, directly controlling the expression of biosynthetic genes.

Global Regulators: The expression of the entire thienamycin pathway is subordinate to global regulatory networks that monitor the organism's physiological state, nutrient availability, and population density. nih.govresearchgate.net Key global regulators in Streptomyces include proteins like AfsR, which positively controls the production of multiple antibiotics. asm.org Other regulators, such as WblA, often act as repressors, and their deletion can lead to the overproduction of secondary metabolites. oup.com

Small Molecule Signaling: The onset of antibiotic production is often triggered by small, diffusible signaling molecules like γ-butyrolactones (e.g., SCB1 in S. coelicolor). asm.orgresearchgate.net These molecules function as a form of quorum sensing, allowing the bacterial population to coordinate the expression of antibiotic gene clusters. nih.gov

While this compound is primarily a biosynthetic intermediate, the accumulation of such intermediates can sometimes influence the regulatory circuitry through feedback mechanisms, although specific details for this compound are not extensively documented. nih.gov

Interplay with Primary Metabolic Pathways

The synthesis of the this compound molecule is a clear example of the interplay between primary and secondary metabolism, drawing directly from the cell's fundamental building blocks. The biosynthetic pathway hijacks precursors from central metabolic routes to construct the complex carbapenem (B1253116) structure.

The core carbapenem ring system is assembled from precursors derived from amino acid and fatty acid metabolism. genome.jp Specifically, the five-membered pyrroline (B1223166) ring originates from pyrroline-5-carboxylate, a derivative of the primary metabolite L-glutamate, while the rest of the bicyclic core is derived from acetate (B1210297) units via malonyl-CoA. genome.jp

A significant discovery was the origin of the sulfur-containing side chain. It was demonstrated that the cysteamine side chain of thienamycin is not derived directly from cysteine, but rather from the primary metabolite Coenzyme A (CoA). researchgate.net A series of enzymes encoded within the thienamycin gene cluster are responsible for this conversion.

| Enzyme | Function in Side-Chain Biosynthesis | Primary Metabolite Substrate | Product |

| ThnR | Cleaves CoA to 4'-phosphopantetheine | Coenzyme A | 4'-Phosphopantetheine |

| ThnH | Hydrolyzes 4'-phosphopantetheine to pantetheine | 4'-Phosphopantetheine | Pantetheine |

| ThnT | Hydrolyzes the amide bond of pantetheine to release cysteamine | Pantetheine | Cysteamine |

This table summarizes the enzymatic cascade that channels the primary metabolite Coenzyme A into the secondary metabolic pathway of thienamycin biosynthesis. researchgate.net

Furthermore, the KEGG (Kyoto Encyclopedia of Genes and Genomes) database identifies a specific reaction where a compound (C23073) is converted to this compound, a step catalyzed by the enzyme ThnT, which is described as a putative pantetheine hydrolase. kegg.jp This highlights the direct enzymatic link between the processing of a primary metabolite-derived intermediate and the formation of this compound.

Potential for Enzyme Inhibition or Modulation (Non-Therapeutic)

As a carbapenem, this compound possesses the characteristic β-lactam ring structure responsible for the class's potent enzyme-inhibiting properties. wikipedia.org Its interactions have been studied with model enzymes outside of a therapeutic context, providing insight into its biochemical reactivity.

In Vitro Studies with Model Enzymes (e.g., Beta-lactamases, Peptidases)

Carbapenems are well-known for their interactions with two major classes of enzymes: β-lactamases, which are responsible for antibiotic resistance, and peptidases, which are their ultimate targets in bacteria (penicillin-binding proteins) but also exist in other biological systems.

β-Lactamases: Thienamycin and other carbapenems are recognized as potent inhibitors of a broad range of serine-based β-lactamases, particularly those in Ambler classes A and C. nih.gov They often act as "slow substrates," meaning they acylate the enzyme's active site much faster than they are released, effectively sequestering and inhibiting the enzyme. nih.gov This property makes them benchmark compounds for studying the inhibition of these resistance enzymes. While specific kinetic data for this compound is scarce, its structural similarity to thienamycin implies it would interact with class A and C β-lactamases in a similar inhibitory fashion. nih.govwikipedia.org

Peptidases: The primary targets of β-lactam antibiotics are bacterial penicillin-binding proteins (PBPs), which are transpeptidases essential for cross-linking the peptidoglycan cell wall. wikipedia.orgmicrobiologyresearch.org Thienamycin shows a high affinity for PBPs, leading to their inhibition and subsequent bacterial cell death. wikipedia.org In a non-therapeutic context, carbapenems have been studied against other peptidases. A notable example is the mammalian renal enzyme dehydropeptidase-I (DHP-I), a zinc-dependent dipeptidase that rapidly hydrolyzes and inactivates thienamycin and its derivatives. google.comasm.org In vitro assays using purified DHP-I from pig and human kidneys demonstrated that this peptidase efficiently catalyzes the hydrolysis of the β-lactam ring of carbapenems. asm.org This interaction represents a significant metabolic liability for the compounds but serves as a well-characterized in vitro model of carbapenem-peptidase interaction.

| Enzyme Class | Model Enzyme Example | Interaction with Carbapenems (e.g., Thienamycin) | Outcome |

| Serine β-Lactamase | TEM-1 (Class A), AmpC (Class C) | Covalent acylation of the active site serine | Enzyme Inhibition |

| Metallo-Peptidase | Dehydropeptidase-I (DHP-I) | Enzymatic hydrolysis of the β-lactam ring | Compound Inactivation |

| Serine Peptidase | Penicillin-Binding Proteins (PBPs) | Covalent acylation of the active site serine | Enzyme Inhibition |

This table outlines the types of interactions observed between carbapenems and different classes of model enzymes in non-therapeutic in vitro settings. nih.govwikipedia.orgasm.org

Mechanistic Insights into Enzyme Inhibition

The inhibitory action of this compound, like all β-lactams, is rooted in its structural analogy to the D-Ala-D-Ala terminus of the peptidoglycan strands that are the natural substrates for PBPs. microbiologyresearch.org This molecular mimicry allows it to enter the active site of target serine proteases (both PBPs and β-lactamases).

The mechanism of inhibition proceeds as follows:

Formation of Michaelis Complex: The carbapenem reversibly binds to the enzyme's active site. nih.gov

Acylation: The highly reactive amide bond of the β-lactam ring is attacked by the hydroxyl group of a catalytic serine residue in the enzyme's active site. This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. microbiologyresearch.orgnih.gov

Deacylation: For the enzyme to be active again, the acyl-enzyme intermediate must be hydrolyzed (deacylation). With potent inhibitors like carbapenems, this deacylation step is extremely slow. nih.gov The stability of the acyl-enzyme complex is a hallmark of carbapenem inhibition, rendering the enzyme non-functional for a prolonged period. nih.gov

A distinguishing feature of carbapenems that contributes to their stability against some β-lactamases is the ability of the fused pyrroline ring to tautomerize after the β-lactam ring has been opened, which may further hinder deacylation. nih.gov This mechanism-based, effectively irreversible inhibition of key enzymes is the foundation of the biochemical and biological activity of this class of compounds.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are central to the purification and purity assessment of carbapenem (B1253116) antibiotics from complex mixtures, such as fermentation broths or synthetic reaction media.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of carbapenems due to its high resolution and sensitivity. acs.org For a compound like 8-Dehydroxythienamycin, reverse-phase HPLC would be the method of choice, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. acs.org This technique is crucial for assessing the purity of a sample by separating the target compound from impurities and byproducts.

Preparative HPLC can be employed for the isolation of this compound in sufficient quantities for further structural and biological studies. nih.gov The selection of solvents, such as acetonitrile (B52724) or methanol (B129727) mixed with water or buffers, and the use of additives like trifluoroacetic acid, are optimized to achieve the best separation. pnas.org Detection is typically performed using a UV detector, as the carbapenem core possesses a characteristic UV absorbance. researchgate.net

Table 1: Illustrative HPLC Parameters for Carbapenem Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% TFA | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Optimal separation and peak shape |

| Detection | UV at 270-300 nm | Detection of the carbapenem chromophore |

| Injection Volume | 10-20 µL | Introduction of the sample into the system |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. lcms.cznih.gov Carbapenems like this compound are generally non-volatile due to their polar nature and molecular weight. sigmaaldrich.com Therefore, direct analysis by GC-MS is not feasible. However, GC-MS can be employed for the analysis of volatile derivatives of this compound or its degradation products.

Derivatization is a chemical modification process that converts non-volatile compounds into volatile ones suitable for GC analysis. sigmaaldrich.comnih.gov For a molecule with hydroxyl and amine groups, silylation is a common derivatization technique. sigmaaldrich.com This involves reacting the compound with a silylating agent to replace active hydrogens with a less polar silyl (B83357) group, thereby increasing its volatility. nih.gov The resulting derivatives can then be separated by GC and identified by their mass spectra. lcms.cz

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Reagent | Abbreviation | Target Functional Groups |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH |

Capillary Electrophoresis (CE) offers an alternative and powerful method for the separation of charged molecules like this compound. taltech.eediva-portal.org This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte. libretexts.org Because of its high efficiency, short analysis time, and requirement for only minute sample volumes, CE is particularly useful in biomedical and pharmaceutical analysis. diva-portal.org

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be utilized. ufl.edu In CZE, the separation is based on the charge-to-size ratio of the analytes. libretexts.org For a zwitterionic compound like a carbapenem, the pH of the buffer is a critical parameter that determines the net charge of the molecule and thus its migration behavior. libretexts.org Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective analytical tool for the identification of compounds in complex mixtures. diva-portal.org

Structural Elucidation Methodologies (Focus on Methods, Not Data)

The definitive identification of a compound like this compound requires the use of sophisticated spectroscopic techniques to determine its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. nih.govnih.gov In the context of carbapenem biosynthesis, NMR is instrumental in determining the structure and stereochemistry of pathway intermediates. researchgate.netresearchgate.net Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are employed to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.

For studying the biosynthesis of this compound, stable isotope labeling experiments can be conducted. In these experiments, precursors enriched with ¹³C or ¹⁵N are fed to the producing organism. The resulting labeled this compound is then analyzed by NMR to trace the metabolic fate of the labeled atoms, providing profound insights into the biosynthetic pathway. nih.gov Furthermore, NMR is crucial for determining the relative and absolute stereochemistry of the molecule, which is vital for its biological activity. researchgate.net

Mass Spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive method for detecting and identifying intermediates in a biosynthetic pathway. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information about the pathway intermediates. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) corresponding to a potential intermediate is selected and then fragmented. The resulting fragment ions (product ions) provide a "fingerprint" that can be used to identify the molecule and deduce its structure. asm.org This technique is especially valuable for analyzing complex mixtures from bacterial cultures, as it can selectively detect and identify low-abundance intermediates of the this compound biosynthetic pathway. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For carbapenems like thienamycin (B194209), a precursor to this compound, the IR spectrum shows highly characteristic absorption peaks. A sharp, strong peak typically appears around 1765 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the strained β-lactam ring, a hallmark of this class of antibiotics. google.com Other broad peaks are observed in the regions of 1550-1650 cm⁻¹ and 3100-3500 cm⁻¹, corresponding to N-H bending and O-H/N-H stretching vibrations from the amine and potential hydroxyl groups, respectively. google.com For this compound, the absence of the C8 hydroxyl group would lead to subtle but discernible changes in the fingerprint region (below 1500 cm⁻¹) of the spectrum compared to thienamycin.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar, symmetric bonds, such as C=C and C-C bonds within the carbapenem bicyclic ring system. rjptonline.orgnih.gov In studies of related carbapenems like meropenem (B701), Raman spectra have been used to identify the stretching vibrations of the C=C bond in the fused pyrroline (B1223166) ring (around 1616 cm⁻¹ in calculated spectra) and various C-C bond vibrations within the β-lactam ring (e.g., around 994 cm⁻¹). nih.gov These techniques, often supported by density functional theory (DFT) calculations, allow for a detailed assignment of vibrational modes, confirming the structural integrity of the carbapenem core in intermediates like this compound. researchgate.netresearchgate.net

Spectroscopic Techniques for Molecular Interaction Studies

Understanding how this compound interacts with its biosynthetic enzymes or other proteins is critical. Spectroscopic techniques that measure changes upon binding are invaluable for these studies.

UV-Vis Spectroscopy for Binding Assays

UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light, is a fundamental technique for monitoring interactions and enzymatic reactions. The carbapenem nucleus possesses a characteristic UV absorption maximum. For thienamycin, this peak is observed at approximately 296.5 nm in aqueous solutions (pH 4-8). google.com The hydrolysis of the β-lactam ring by enzymes like β-lactamases leads to a loss of this chromophore, a change that can be monitored in real-time to determine enzyme kinetics. nih.govbrieflands.com

This principle is adapted for binding assays. By monitoring the changes in the UV-Vis absorption spectrum of this compound upon titration with a target protein, such as a biosynthetic enzyme, one can detect the formation of a complex. nih.gov The resulting data can be used to calculate binding constants (Kd) and stoichiometry, providing quantitative insights into the affinity between the ligand and its protein partner. Such assays are instrumental in screening for inhibitors or characterizing substrate-enzyme interactions within the thienamycin biosynthetic pathway. researchgate.net

Fluorescence Spectroscopy for Ligand-Protein Interactions

Fluorescence spectroscopy offers a highly sensitive method for studying ligand-protein binding. While this compound itself is not intrinsically fluorescent, fluorescently labeled analogs of carbapenems are powerful tools. For instance, meropenem has been conjugated with fluorophores like fluorescein (B123965) to create probes that bind to penicillin-binding proteins (PBPs) and β-lactamases. nih.gov

The binding of such a fluorescent carbapenem to a protein can be detected by changes in fluorescence intensity, emission wavelength, or fluorescence polarization/anisotropy. Competition assays, where unlabeled this compound displaces a fluorescent carbapenem probe from the active site of an enzyme, can be designed. nih.gov This approach allows for the determination of the binding affinity of the non-fluorescent this compound for the target protein. These methods have been successfully used with probes like Bocillin FL, a fluorescent penicillin, to profile the PBP binding of various β-lactams and to understand resistance mechanisms. nih.govresearchgate.net

Circular Dichroism for Conformational Analysis of Bound Enzymes

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding. The far-UV CD spectrum (typically 190-250 nm) provides information on the protein's secondary structure content (α-helix, β-sheet, etc.).

When an enzyme involved in carbapenem biosynthesis or resistance binds to a ligand like this compound, it may undergo a conformational change. This change can be reflected in its CD spectrum. researchgate.net Studies on carbapenem-resistance enzymes, such as VIM-48 and KPC-2 β-lactamases, have used CD spectroscopy to show that mutations or inhibitor binding can alter the secondary structure, affecting both stability and activity. researchgate.netnih.gov For example, CD analysis revealed that the binding of the inhibitor avibactam (B1665839) to a KPC-2 variant induced significant secondary structure changes, suggesting a restoration of stability. researchgate.net Similarly, CD can be employed to study how the binding of the substrate analog this compound to a biosynthetic enzyme influences its conformation, providing clues about the induced-fit mechanisms that may govern catalysis.

X-ray Crystallography and Cryo-Electron Microscopy

To obtain atomic-level detail of the interaction between this compound and its biosynthetic enzymes, high-resolution structural biology techniques are essential.

Co-Crystallization with Biosynthetic Enzymes

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. The strategy involves co-crystallizing a target enzyme with its ligand, in this case, this compound. While a specific structure for an enzyme with this compound is not publicly available, extensive research on the carbapenem biosynthetic pathway provides relevant examples.

Crystal structures have been solved for several enzymes in this pathway, such as CarC, a carbapenem synthase, and TokK, a B12-dependent radical SAM methylase. researchgate.netasm.org The structure of TokK was determined in the presence of a carbapenam (B8450946) substrate, revealing how the substrate binds at the interface of three domains and providing a structural basis for its catalytic mechanism. asm.org Similarly, the crystal structure of the carbapenem intrinsic resistance protein CarG has been reported, offering insights into its homodimeric structure, although its mechanism remains unknown. nih.gov These studies illustrate the power of co-crystallization in defining the precise interactions—hydrogen bonds, van der Waals forces, and hydrophobic contacts—that govern substrate recognition and positioning within the active site. Such a structure for an enzyme with this compound would be invaluable for understanding its specific role in the thienamycin pathway and for potential enzyme engineering efforts.

Cryo-electron microscopy (cryo-EM) has emerged as a complementary and powerful technique, particularly for large protein complexes or membrane proteins that are difficult to crystallize. nih.govnih.gov It has been used to determine the structure of PBP1b, a key target of carbapenem antibiotics, providing insights into its apo-form conformation. nih.govnih.gov Cryo-EM could be applied to study large, multi-enzyme complexes involved in carbapenem biosynthesis, potentially capturing transient interactions and different conformational states that are challenging to observe by crystallography.

Structural Analysis of Enzyme-Intermediate Complexes

The study of the three-dimensional structure of an enzyme as it interacts with its substrate or an intermediate analog provides invaluable insights into its catalytic mechanism. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this field of research. genome.jpfrontiersin.org These methods can reveal the precise orientation of the substrate within the enzyme's active site, the conformational changes the enzyme undergoes to accommodate the substrate, and the key amino acid residues involved in catalysis.

Despite the importance of this area of research, a review of the current scientific literature reveals a notable gap in the availability of specific structural data for enzyme-intermediate complexes involving this compound. While the KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists this compound in association with Carboxymethylproline synthase (CarB), an enzyme belonging to the crotonase superfamily, detailed structural studies of this specific enzyme-compound interaction are not publicly available. genome.jp

Detailed Research Findings:

Searches for crystallographic or NMR spectroscopic data detailing the binding of this compound to an enzyme in an intermediate state have not yielded specific results. The scientific community has extensively utilized advanced analytical techniques to study a wide array of enzyme-inhibitor and enzyme-substrate complexes, contributing to the development of new therapeutics, including novel β-lactamase inhibitors. frontiersin.orgnih.gov However, specific research focusing on the structural analysis of this compound bound to an enzyme target is not present in the available literature.

Data Tables:

Due to the absence of specific research findings on the structural analysis of this compound enzyme-intermediate complexes, no data tables can be generated at this time.

Future Directions and Interdisciplinary Research in 8 Dehydroxythienamycin

Metabolic Engineering and Synthetic Biology Applications

Metabolic engineering and synthetic biology provide powerful tools to enhance the production of desired compounds and to generate novel molecular structures. For the thienamycin (B194209) pathway, these approaches are being explored to overcome low production titers and to create new carbapenem (B1253116) analogs.

Rational Design of Producer Strains for Enhanced Biosynthesis

The low yield of thienamycin from wild-type Streptomyces cattleya has been a significant hurdle for its direct commercialization. nih.gov Rational design of this producer strain through metabolic engineering offers a promising strategy to increase the production of thienamycin and its precursors, including 8-dehydroxythienamycin. This involves the targeted genetic modification of the thienamycin biosynthetic gene cluster (thn) to optimize the metabolic flux towards the desired carbapenem products.

One successful approach has been the inactivation of specific genes within the thn cluster to reroute metabolic pathways and increase product yield. For instance, mutational analysis of the thn cluster has shown that the disruption of certain genes can lead to an increase in thienamycin production. nih.gov A notable example is the inactivation of the thnG gene, which resulted in a 2.5-fold increase in thienamycin production compared to the wild-type strain. nih.gov Such strategies could potentially be adapted to engineer strains that accumulate specific intermediates like this compound by targeting the downstream genes responsible for its conversion.

Table 1: Key Genes in the Thienamycin Biosynthetic Cluster and Their Potential for Rational Design

| Gene | Putative Function | Potential Engineering Strategy | Desired Outcome |

| thnG | Carbapenem synthase | Inactivation | Increased thienamycin yield nih.gov |

| thnI | Transcriptional activator | Overexpression | Enhanced expression of the entire biosynthetic pathway |

| Downstream hydroxylase | Hydroxylation of this compound | Inactivation or modification | Accumulation of this compound for further use |

Combinatorial Biosynthesis for Novel Carbapenem Scaffolds

Combinatorial biosynthesis leverages the modular nature of many biosynthetic pathways to create novel compounds by combining genes from different pathways or modifying existing ones. nih.gov The thienamycin biosynthetic pathway, with its unique set of enzymes, provides a rich source of catalytic machinery for generating new carbapenem scaffolds based on intermediates like this compound.

The core structure of this compound can be seen as a modifiable scaffold. By introducing genes from other carbapenem or beta-lactam biosynthetic pathways into a Streptomyces cattleya strain engineered to accumulate this compound, it may be possible to generate novel derivatives. This could involve, for example, the introduction of alternative tailoring enzymes that modify the side chains of the carbapenem ring.

Recent advances in combinatorial biosynthesis have demonstrated the feasibility of creating "unnatural" natural products by employing engineered enzymes and pathways. nih.gov This approach could be particularly useful for producing carbapenem analogs that are difficult to access through traditional chemical synthesis. nih.gov

Directed Evolution of Biosynthetic Enzymes for Improved Catalysis

Directed evolution is a powerful technique for engineering enzymes with improved or altered activities. In the context of this compound, this approach can be applied to the enzymes responsible for its synthesis and subsequent modification. For example, the enzymes ThnE and ThnM are involved in the formation of the initial carbapenam (B8450946) ring structure, while other enzymes like ThnG and ThnQ are believed to catalyze reactions analogous to carbapenem synthase. nih.gov

Chemical Biology Tool Development

Chemical biology tools, such as activity-based and fluorescent probes, are invaluable for studying the intricacies of biosynthetic pathways and for visualizing cellular processes. The development of such tools specifically for the thienamycin pathway would provide deeper insights into its regulation and mechanism.

Design and Synthesis of Activity-Based Probes

Activity-based probes (ABPs) are designed to covalently label a specific class of enzymes, allowing for their detection and characterization in complex biological systems. While much of the research on carbapenem-related probes has focused on detecting carbapenemases (enzymes that degrade carbapenems), the same principles can be applied to develop probes for the enzymes involved in thienamycin biosynthesis.

An ABP for a thienamycin biosynthetic enzyme would typically consist of a carbapenem scaffold, a reactive group ("warhead") to form a covalent bond with the enzyme's active site, and a reporter tag (e.g., a fluorophore or an affinity tag) for detection. The design of such probes would require detailed knowledge of the enzyme's active site and catalytic mechanism. For example, a probe targeting the carbapenem synthases involved in the later stages of thienamycin biosynthesis could be based on an intermediate like this compound.

Development of Fluorescent Probes for Cellular Pathway Visualization

Fluorescent probes are essential for visualizing the localization and dynamics of molecules and processes within living cells. The development of fluorescent probes based on this compound or other pathway intermediates could enable the visualization of the thienamycin biosynthetic machinery in Streptomyces cattleya.

These probes could be designed as fluorescently labeled substrates that are processed by the biosynthetic enzymes, allowing for the tracking of the metabolic flux through the pathway. Alternatively, fluorescently tagged inhibitors that bind specifically to a particular enzyme in the pathway could be used to visualize the localization of that enzyme within the cell. For example, a fluorescent analog of meropenem (B701) has been used to study penicillin-binding proteins in Bacillus subtilis, demonstrating the feasibility of this approach for visualizing beta-lactam targets. nih.gov Similar strategies could be adapted to create probes for the enzymes that interact with this compound.

The development of "off-on" fluorescent probes, which only become fluorescent upon enzymatic processing, would be particularly valuable for studying the kinetics and regulation of the thienamycin pathway in real-time. researchgate.net

Advanced Computational and Cheminformatics Studies

The future of this compound research is intrinsically linked with the advancement of computational and cheminformatics tools. These approaches offer unprecedented opportunities to explore and manipulate its biosynthetic machinery, predict novel derivatives, and understand its mechanism of action at a molecular level.

In Silico Prediction of Novel Biosynthetic Enzymes

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions. While the core biosynthetic pathway of thienamycin is partially understood, involving enzymes such as ThnE and ThnM, many steps remain uncharacterized. nih.govnih.gov In silico approaches, particularly genome mining and sequence similarity networking, are poised to accelerate the discovery of novel enzymes not only in the original producing organisms but also in other, yet-to-be-explored microbial genomes.